1,1,1-Trifluoro-4-phenylbutan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-4-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJQPOXSZBIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Transformations and Chemical Reactivity of 1,1,1 Trifluoro 4 Phenylbutan 2 Amine Derivatives
Further Derivatization of the Amine Functionality
The primary amine group in 1,1,1-trifluoro-4-phenylbutan-2-amine is a key site for a variety of chemical modifications, allowing for the synthesis of amides, sulfonamides, and ureas. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of parent amine compounds.
Amide Synthesis: The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com The primary amine of this compound can readily react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form the corresponding N-substituted amides. luxembourg-bio.com The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. luxembourg-bio.com The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrogen halide byproduct. researchgate.net Alternatively, a wide array of coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate amide bond formation directly from carboxylic acids under milder conditions. luxembourg-bio.com
Sulfonamide Synthesis: Sulfonamides are recognized as important isosteres of amides in drug design. princeton.edu The synthesis of sulfonamides from this compound can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction, known as the Hinsberg test for amines, is a reliable method for forming the S-N bond. organic-chemistry.org Modern methods also allow for the one-pot synthesis of sulfonamides from unactivated acids and amines through processes like aromatic decarboxylative halosulfonylation. princeton.edu
Urea Derivatives: Urea derivatives are prevalent in many biologically active compounds due to their ability to form stable hydrogen bonds with biological targets. nih.gov Substituted ureas of this compound can be synthesized through several routes. A common method involves the reaction of the amine with an isocyanate. nih.gov For amines, the generation of an isocyanate intermediate in situ, followed by reaction with another amine, is a versatile approach. organic-chemistry.org Phosgene substitutes like 1,1'-carbonyldiimidazole (B1668759) (CDI) offer a safer alternative for the synthesis of ureas. mdpi.com
Table 1: General Conditions for Amine Derivatization
| Derivative | Reagent | Catalyst/Base | Solvent | General Yield |
| Amide | Acyl Chloride | Triethylamine | Dichloromethane | Good to Excellent |
| Sulfonamide | Sulfonyl Chloride | Pyridine | Tetrahydrofuran | Good |
| Urea | Isocyanate | - | Acetonitrile | Good to Excellent |
This table presents generalized reaction conditions based on standard organic synthesis methodologies. Specific yields for derivatives of this compound would require experimental validation.
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its high stability and strong electron-withdrawing nature, which significantly influences the properties of the molecule. wikipedia.org Direct transformations of the CF3 group are challenging due to the strength of the C-F bonds. tcichemicals.com
However, recent advancements in catalysis have enabled selective C-F bond activation. tcichemicals.com For instance, transition metal-catalyzed reactions can achieve the selective transformation of a single C-F bond in an aromatic trifluoromethyl group. tcichemicals.com While specific examples for this compound are not documented, these modern methods suggest potential pathways for modifying the CF3 group. The electron-withdrawing effect of the trifluoromethyl group also impacts the reactivity of adjacent positions, potentially influencing the acidity of the neighboring C-H bond and the basicity of the amine. wikipedia.org
Table 2: Potential Transformations of the Trifluoromethyl Group
| Transformation | Reagent/Catalyst | Product Type | Reference |
| Selective C-F Activation | Transition Metal Catalysts | Difluoromethyl or Monofluoromethyl Derivatives | tcichemicals.com |
| Trifluoromethylation | Togni's Reagent/Photocatalyst | Further Trifluoromethylated Products | orientjchem.org |
This table outlines potential, state-of-the-art transformations that could theoretically be applied to the trifluoromethyl group of the target compound, based on general reactivity patterns.
Transformations of the Butane (B89635) Backbone and Phenyl Moiety
The butane backbone and the phenyl ring of this compound derivatives offer additional sites for chemical modification, although these are generally less reactive than the amine functionality.
Transformations of the butane backbone would likely require more forcing conditions or specialized catalytic systems to activate the C-H bonds. The phenyl ring, on the other hand, is susceptible to electrophilic aromatic substitution reactions. nih.gov The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the existing alkylamine substituent and influenced by the trifluoromethyl group's electronic effects transmitted through the molecule. Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov The reactivity of the phenyl ring can be modulated by the nature of the derivative at the amine functionality. For example, a bulky amide or sulfonamide group could sterically hinder certain positions on the ring.
Table 3: Potential Phenyl Ring Transformations
| Reaction | Reagent | Condition | Expected Product |
| Nitration | HNO3/H2SO4 | Cold | Nitrophenyl derivative |
| Bromination | Br2/FeBr3 | Dark | Bromophenyl derivative |
| Friedel-Crafts Acylation | Acyl Chloride/AlCl3 | Anhydrous | Acylphenyl derivative |
This table illustrates classic electrophilic aromatic substitution reactions that could be applied to the phenyl moiety of the target compound's derivatives. The regioselectivity would need to be determined experimentally.
Regiochemical Control in Secondary Reactions
When performing further chemical transformations on derivatives of this compound, regiochemical control is a critical consideration. The existing functional groups will direct the position of new substituents.
In transformations involving the butane backbone, regioselectivity would be challenging to control without the use of directing groups or specific catalysts designed for site-selective C-H activation. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the adjacent C-H bonds, potentially allowing for regioselective functionalization at the C3 position under specific reaction conditions.
Table 4: Factors Influencing Regioselectivity
| Reaction Site | Influencing Factor | Expected Outcome |
| Phenyl Ring | Electronic effect of the alkylamine substituent | Ortho, para-directing |
| Phenyl Ring | Steric hindrance from the substituent | Increased para-substitution |
| Butane Backbone | Inductive effect of the CF3 group | Potential activation of adjacent C-H bonds |
This table summarizes the key factors that would likely govern the regioselectivity of secondary reactions on derivatives of this compound.
Computational and Mechanistic Studies on Trifluoromethylated Amines
Theoretical Elucidation of Reaction Pathways and Transition States
Theoretical calculations are a powerful tool for mapping out the intricate pathways of chemical reactions. For the synthesis of trifluoromethylated amines, computational studies have shed light on various mechanisms, including catalytic isomerizations, reductions, and bond-forming reactions.
The catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift is an attractive strategy. nih.gov Early efforts to achieve this with synthetic catalysts had limited success. nih.gov However, the discovery of specific chiral organic catalysts has enabled highly enantioselective isomerizations. nih.gov Computational studies can model the transition states of this proton transfer, revealing the key interactions between the catalyst and the imine that lead to the observed stereoselectivity. For instance, in the isomerization of alkyl trifluoromethyl imines, certain cinchona alkaloid derivatives have shown remarkable activity at lower temperatures compared to previously reported methods. nih.gov
In other synthetic approaches, such as the aminotrifluoromethylation that proceeds through an intramolecular cyclization of alkenylamines, mechanistic studies involving kinetic analysis and mass spectrometry have pointed to the involvement of reactive Cu(II) intermediates in the catalytic cycle. nih.gov Density functional theory (DFT) calculations can be employed to model the structures of these intermediates and the transition states of the cyclization and trifluoromethylation steps, helping to elucidate the role of the copper catalyst. nih.gov It is suggested that the reaction occurs at the hypervalent iodine moiety of the Togni reagent, which is activated by a Cu(II) species acting as a Lewis acid. nih.gov
Furthermore, DFT has been used to investigate the reaction path for the interconversion of amine and imine tautomers in trifluoromethyl-substituted heterocyclic compounds. acs.org The calculated energy barrier for this conversion can explain the observed stability of one tautomer over the other. acs.org For example, a high calculated energy barrier for the amine-to-imine conversion in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) suggests the amine tautomer is the predominant form in the solid state. acs.org
Biocatalytic approaches, such as N-H bond insertion reactions, have also been explored for the synthesis of α-trifluoromethyl amino esters. acs.org Mechanistic analyses suggest a concerted, nonsynchronous mechanism with an early transition state character for transformations mediated by heme carbenes. acs.org
DFT Studies for Rationalizing Stereoselectivity and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for understanding and predicting the stereoselectivity and reactivity of organic reactions. For trifluoromethylated amines, DFT studies have been crucial in explaining the outcomes of various asymmetric syntheses.
The enantioselective reduction of trifluoromethyl-substituted ketimines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov The stereochemical outcome of these reactions can be highly dependent on the E/Z stereochemistry of the imine precursor. nih.gov DFT calculations can model the energies of the different imine stereoisomers and their respective transition states during reduction, thereby rationalizing why a particular enantiomer of the product is favored. nih.gov For instance, in the hydroboration/reduction of N-PMP-protected trifluoromethyl imines, DFT calculations could be used to model the interaction of the imine with the chiral catalyst and the reducing agent to explain the observed high enantioselectivity.
In the context of catalytic enantioselective isomerization of trifluoromethyl imines, DFT can be used to model the interaction between the substrate and the chiral catalyst. nih.gov The development of a highly enantioselective catalytic isomerization was made possible by the discovery of a new chiral organic catalyst. nih.gov DFT studies can elucidate the non-covalent interactions that stabilize the transition state leading to the major enantiomer.
DFT calculations have also been instrumental in understanding the reactivity of trifluoromethylated compounds. For example, in the 1,3-dipolar cycloaddition reactions of nitrones with 3,3,3-trifluoro-1-nitropropene, DFT methods at the B3LYP/6-311G(d) level have been used to explore the different reactive channels. researchgate.net These studies have shown that the trifluoromethyl group can increase the reactivity of the nitroethylene (B32686) without altering the inherent selectivity of the reaction. researchgate.net
Furthermore, DFT studies have been applied to understand the mechanism of palladium-catalyzed enantioselective α-alkenylation of alkylamines. acs.org These computational investigations indicated that the coordination of a nitrile group to the palladium center is critical for the deprotonation step, a hypothesis that was subsequently verified experimentally. acs.org
| Reaction Type | Computational Method | Key Findings from DFT | Reference |
|---|---|---|---|
| Enantioselective reduction of ketimines | DFT | Rationalizes stereochemical outcome based on E/Z imine geometry and catalyst interaction. | nih.gov |
| Enantioselective isomerization of imines | DFT | Elucidates non-covalent interactions in the catalyst-substrate complex that control enantioselectivity. | nih.gov |
| 1,3-Dipolar cycloaddition | B3LYP/6-311G(d) | Shows the CF3 group enhances reactivity without altering regioselectivity. | researchgate.net |
| Pd-catalyzed α-alkenylation of alkylamines | DFT | Identified the crucial role of nitrile group coordination to palladium in the deprotonation step. | acs.org |
Analysis of Electronic Structure and Molecular Orbitals
The electronic structure and molecular orbitals of trifluoromethylated amines dictate their chemical behavior. Computational methods provide a detailed picture of these properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with nucleophilic character, while the LUMO is associated with electrophilic character. libretexts.org
In the context of trifluoromethylated amines, FMO theory helps to understand their reactivity in various reactions. For instance, in nucleophilic trifluoromethylation reactions using reagents like Me3SiCF3 (Ruppert's reagent), the reaction can be understood as the interaction between the HOMO of the nucleophile (e.g., an imine) and the LUMO of the trifluoromethylating agent. organic-chemistry.org
DFT calculations are often used to determine the energies and shapes of the HOMO and LUMO. pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. For trifluoromethylated compounds, the strong electron-withdrawing nature of the CF3 group significantly lowers the energy of both the HOMO and LUMO compared to their non-fluorinated analogs. This electronic perturbation influences the molecule's reactivity profile. For example, the analysis of global and local electrophilicity indices, which are derived from FMO theory, can explain the role of the trifluoromethyl group in enhancing the reactivity of electrophilically activated ethylenes in cycloaddition reactions. researchgate.net
Charge distribution analysis provides insight into the electronic environment within a molecule. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom. acs.org These charges help in understanding the molecule's polarity, reactivity sites, and intermolecular interactions. acs.orgresearchgate.net
In trifluoromethylated amines, the fluorine atoms, being highly electronegative, draw electron density away from the adjacent carbon atom. This inductive effect propagates through the molecule, influencing the charges on other atoms. DFT calculations can provide detailed Mulliken charge distributions. For instance, in a study of a Schiff base derived from a trifluoromethyl amine, Mulliken charge analysis revealed that atoms like oxygen, nitrogen, and fluorine possess negative charges, while most hydrogen atoms show positive charges. acs.org The carbon atom of the trifluoromethyl group is expected to have a significant positive charge due to the three attached fluorine atoms, making it a potential site for nucleophilic attack in certain reaction mechanisms, although the CF3 group itself is generally considered a nucleofuge in other contexts. The distribution of charges across the entire molecule is crucial for understanding its interaction with other polar molecules, catalysts, and biological targets. acs.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com
For a molecule like 1,1,1-Trifluoro-4-phenylbutan-2-amine, an MEP map would likely show a region of high positive potential around the amine (N-H) protons, indicating their susceptibility to deprotonation or hydrogen bonding as a hydrogen bond donor. Conversely, the lone pair of electrons on the nitrogen atom would create a region of negative potential, making it a site for protonation or attack by electrophiles. The trifluoromethyl group would also significantly influence the MEP map, with the fluorine atoms creating a region of negative potential around the periphery of the group. These maps are generated using data from DFT or other quantum mechanical calculations and provide a more intuitive picture of reactivity than simple atomic charges. nih.gov
Investigation of Chirality Transfer Mechanisms
The synthesis of chiral molecules with high enantiomeric purity is a major goal in organic chemistry. Understanding the mechanism of chirality transfer from a catalyst or a chiral auxiliary to the product is crucial for designing effective asymmetric syntheses.
A notable example in the synthesis of chiral trifluoromethylated amines is the stereospecific isomerization of α-chiral allylic amines to produce γ-chiral aliphatic amines. nih.govacs.org In this process, the chirality at the α-position of the starting allylic amine is transferred to the γ-position in the product. The mechanism involves a base-catalyzed isomerization to an imine/enamine intermediate, which is then reduced. nih.govacs.org The efficiency of this chirality transfer can be determined experimentally and rationalized through computational modeling. nih.gov DFT calculations can be used to investigate the transition state of the isomerization step, revealing how the stereochemical information is maintained throughout the reaction. The absolute configuration of the products has been confirmed through methods like X-ray single crystal diffraction analysis of derivatives, providing an experimental benchmark for the computational models. acs.org
In other systems, such as the photocatalytic asymmetric synthesis of α-tertiary amines, DFT studies have been used to build stereochemical models that explain the transfer of chirality. nih.gov For example, it was proposed that an intramolecular hydrogen bond in the transition state of the enantiodetermining step helps to rigidify the conformation, leading to a more efficient transfer of chiral information from a chiral amine reagent. nih.gov
Similarly, in dual catalytic systems for intramolecular amination, DFT can elucidate the role of the chiral catalyst in inducing enantioselectivity. rsc.org For a palladium-catalyzed reaction using a double axially chiral phosphoric acid (DAPCy), DFT studies revealed that the chiral catalyst acts as a chiral phosphate (B84403) counterion. rsc.org The enantiocontrol is achieved through a network of noncovalent interactions (such as N-H···O, C-H···O, and π···π) between the catalyst and the substrate in the transition state of the C-N bond formation. rsc.org These interactions stabilize the pathway leading to one enantiomer over the other.
| Synthetic Method | Key Mechanistic Feature | Role of Computational Studies | Reference |
|---|---|---|---|
| Stereospecific isomerization of allylic amines | Base-catalyzed isomerization to an imine/enamine intermediate followed by reduction. | Modeling the transition state of isomerization to understand the maintenance of stereochemical information. | nih.govacs.org |
| Photocatalytic asymmetric hydroaminoalkylation | Intramolecular hydrogen bonding in the transition state of the enantiodetermining step. | Developing a stereochemical model that explains how a rigidified conformation enhances chirality transfer. | nih.gov |
| Dual catalytic intramolecular amination | Chiral phosphate counterion from a chiral phosphoric acid catalyst. | Identifying the network of noncovalent interactions that stabilize the favored transition state. | rsc.org |
Solvent Effects and Reaction Environment Influences on Molecular Conformation
The three-dimensional conformation of trifluoromethylated amines, including this compound, is a critical determinant of their chemical reactivity and biological function. The surrounding solvent and general reaction environment exert a profound influence on the conformational preferences of these molecules. Computational and mechanistic studies provide essential insights into these interactions, revealing how the interplay of forces at the molecular level dictates the macroscopic properties and behavior of the compound.
Detailed investigations into the conformational behavior of fluorinated compounds reveal that solvent polarity plays a major, multifaceted role. scribd.com While specific computational data for this compound is not extensively documented, principles derived from studies on analogous fluorinated molecules and amines offer a clear framework for understanding these effects. The primary influence of the trifluoromethyl (CF3) group is its potent electron-withdrawing nature, which imparts significant polarity to the C-F bonds and alters the basicity and hydrogen-bonding capabilities of the adjacent amine group. st-andrews.ac.uk
Computational approaches are indispensable for dissecting the complex interplay between the solute and its environment. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these systems. cas.cznih.govresearchgate.net These studies typically utilize one of two primary models to simulate solvent effects:
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is approximated as a continuous medium characterized by its dielectric constant. researchgate.net This approach is computationally efficient and effective for capturing bulk electrostatic interactions, which can stabilize conformers with large dipole moments in high-polarity solvents. nih.gov
Explicit Solvation Models: For greater accuracy, particularly when specific interactions like hydrogen bonding are dominant, combined cluster/continuum models are used. nih.gov In this approach, a small number of solvent molecules are explicitly included in the calculation, forming a "first solvation sphere" around the solute, while the rest of the solvent is treated as a continuum. cas.cznih.gov This method has shown that immediate solvent configurations can significantly disperse properties like NMR chemical shifts, highlighting the importance of specific, localized interactions. cas.cz
The following table outlines the expected influence of various solvents on the conformational behavior of a flexible trifluoromethylated amine like this compound, based on established principles.
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected Influence on Conformation |
| Gas Phase | 1 | N/A | Favors compact conformations driven by intramolecular forces (e.g., hydrogen bonding, van der Waals interactions) without external dielectric stabilization. |
| Hexane | 1.88 | Non-polar Aprotic | Minimal interaction with polar groups. Conformation is likely similar to the gas phase, dominated by intramolecular forces. |
| Toluene | 2.38 | Non-polar Aprotic | Weak interactions with the phenyl ring are possible. Conformation remains primarily influenced by intramolecular forces. |
| 1,4-Dioxane | 2.21 | Polar Aprotic | Can act as a hydrogen bond acceptor. May slightly favor more open conformations compared to non-polar solvents. |
| Chloroform | 4.81 | Polar Aprotic | Can form weak hydrogen bonds. Moderately stabilizes conformers with a larger dipole moment. |
| Acetonitrile | 37.5 | Polar Aprotic | Strong dipole moment. Effectively stabilizes polar conformers and disrupts weaker intramolecular hydrogen bonds. |
| Ethanol | 24.5 | Polar Protic | Acts as both a hydrogen bond donor and acceptor. Promotes extended conformers by forming strong intermolecular hydrogen bonds with the amine group. |
| Water | 80.1 | Polar Protic | Highest polarity and strong hydrogen bonding capacity. Maximally stabilizes charged or highly polar species and strongly favors extended, solvated conformations. |
Advanced Applications and Research Directions
Strategic Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral amines are crucial intermediates in the synthesis of single-enantiomer drugs, as the biological activity of such pharmaceuticals often resides in a single stereoisomer. The compound 1,1,1-Trifluoro-4-phenylbutan-2-amine, as a chiral trifluoromethylated amine, serves as a valuable building block for constructing stereochemically defined molecules for pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and target affinity, making it a desirable feature in complex bioactive molecules.
The synthesis of complex chiral molecules often relies on the use of pre-synthesized, enantiomerically pure building blocks. Methods for producing such building blocks include asymmetric synthesis using chiral catalysts, which allows for the creation of homochiral compounds from achiral starting materials. For instance, catalytic enantioselective methods have been developed for the synthesis of α-trifluoromethyl amines, highlighting the importance of these structures. A notable strategy involves the stereospecific isomerization of α-chiral allylic amines to produce α,γ-chiral trifluoromethylated amines, demonstrating a direct method for creating these complex building blocks. This approach is significant as it provides a synthetic pathway to chiral trifluoromethylated scaffolds that are important in medicinal chemistry.
The utility of chiral trifluoromethylated amines as building blocks is showcased in their incorporation into larger, more complex molecular architectures. Their amine functionality provides a reactive handle for further chemical transformations, enabling their integration into a wide array of molecular frameworks. The demand for such chiral intermediates is driven by the need to improve the efficacy of new drugs, making the development of synthetic routes to compounds like this compound a key focus of research.
Design and Synthesis of Fluorinated Bioisosteres and Pharmacophores
The introduction of fluorine and fluorinated groups into drug candidates is a widely used strategy to modulate their biological properties. The trifluoromethyl (CF3) group, in particular, is a prominent feature in the design of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological responses. Fluorine's high electronegativity and relatively small size allow it to act as a bioisosteric replacement for hydrogen, a hydroxyl group, or even a methyl group, influencing potency, conformation, and metabolic stability.
The CF3 group in this compound makes it an excellent component for designing fluorinated bioisosteres and pharmacophores. It can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, which are critical for drug efficacy. For example, the CF3 group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in compounds with improved potency and metabolic stability.
The synthesis of fluorinated building blocks remains a dominant approach in drug discovery. The strategic placement of fluorine can lead to enhanced pharmacokinetic properties, such as improved membrane permeation. Trifluoromethylated amines are recognized for affording improved lipophilicity and metabolic stability compared to their non-fluorinated methyl amine counterparts. This has led to a significant number of FDA-approved drugs containing organofluorine compounds.
| Property Enhanced by Fluorination | Example Application |
| Metabolic Stability | Replacement of metabolically labile protons. |
| Binding Affinity | Altering electronic properties to enhance interactions with target proteins. |
| Membrane Permeability | Increased lipophilicity aiding passage through biological membranes. |
| pKa Modulation | Lowering the pKa of nearby amines, affecting bioavailability. |
Contributions to the Development of Novel Molecular Scaffolds
Molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a key area in medicinal chemistry for the exploration of new chemical space. Trifluoromethylated compounds like this compound are valuable for creating new molecular scaffolds with unique properties.
The synthesis of chiral γ-trifluoromethylated aliphatic amines provides a direct pathway to new chiral trifluoromethylated scaffolds. These scaffolds can serve as the foundation for building libraries of compounds for drug screening. For example, trifluoromethyl propargylamines have been used to create 1,4-disubstituted 1,2,3-triazoles, which are interesting scaffolds for peptidomimetics. The incorporation of the trifluoromethyl group into these scaffolds is intended to confer the beneficial properties associated with fluorination, such as enhanced stability and biological activity. The development of synthetic methods that allow for the creation of diverse trifluoromethylated scaffolds is therefore of significant interest.
Emerging Research Areas in Trifluoromethylated Amine Chemistry
The field of trifluoromethylated amine chemistry is continually evolving, with new synthetic methods and applications being actively researched. A significant trend is the development of more efficient and selective methods for the synthesis of these compounds.
Recent advances include light-driven and photoredox-catalyzed reactions, which offer mild and sustainable conditions for the construction of complex trifluoromethylated aliphatic amines. These methods facilitate the direct installation of CF3 groups onto diverse molecular frameworks. Additionally, new catalytic enantioselective approaches are being developed for the synthesis of optically active trifluoromethylated amines. This includes the catalytic enantioselective isomerization of trifluoromethyl imines, which can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivity.
Another emerging area is the development of novel reagents for N-trifluoromethylation. For instance, N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed for the direct incorporation of the NCF3 moiety into various substrates, including complex bioactive molecules. This allows for the late-stage modification of drug candidates, which is a valuable strategy in drug discovery. Research is also focused on the synthesis of new types of trifluoromethylated compounds, such as trifluoromethylated sesquiterpenoids, which have shown potential as antiviral and antimicrobial agents.
| Emerging Research Area | Key Innovation | Potential Impact |
| Photoredox Catalysis | Use of visible light to drive reactions under mild conditions. | More sustainable and efficient synthesis of complex molecules. |
| Enantioselective Catalysis | Development of new chiral catalysts for asymmetric synthesis. | Access to enantiomerically pure trifluoromethylated amines for pharmaceuticals. |
| Novel Reagents | Design of new reagents for direct N-trifluoromethylation. | Facilitates late-stage functionalization and diversification of drug candidates. |
| New Compound Classes | Synthesis of novel trifluoromethylated natural product analogues. | Discovery of new bioactive compounds with unique therapeutic potential. |
Q & A
Q. What are the optimized synthetic routes for 1,1,1-Trifluoro-4-phenylbutan-2-amine, and how can purity be validated?
The synthesis of this compound typically involves nucleophilic substitution or catalytic amination under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C during trifluoromethyl group introduction to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>98%).
Validation requires 1H/13C NMR to confirm structural integrity (e.g., δ 3.2 ppm for NH2, δ 120–130 ppm for aromatic carbons) and HPLC-MS to assess purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (C10H12F3N: [M+H]+ = 204.1002) .
- FT-IR : Detects amine N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and binding affinity?
The trifluoromethyl group enhances lipophilicity and metabolic stability , improving membrane permeability. Comparative SAR studies show:
| Compound | LogP | IC50 (nM) | Target Receptor |
|---|---|---|---|
| 1,1,1-Trifluoro derivative | 2.5 | 15 ± 2 | Serotonin 5-HT2A |
| Non-fluorinated analog | 1.8 | 120 ± 10 | Serotonin 5-HT2A |
| The electron-withdrawing effect of CF3 strengthens hydrogen bonding with Asp155 in the 5-HT2A binding pocket, as shown by molecular docking . |
Q. What strategies resolve enantiomeric discrepancies in pharmacological studies of this compound?
The (R)- and (S)-enantiomers exhibit divergent bioactivities. For example:
- (R)-enantiomer : 10× higher affinity for dopamine D2 receptors .
- (S)-enantiomer : Preferential binding to σ1 receptors .
Resolution Methods : - Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .
- Enzymatic Kinetic Resolution : Lipase-mediated acylation selectively modifies one enantiomer .
Q. How can metabolic pathways and stability of this compound be evaluated in vitro?
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS.
- Major metabolites: N-oxidized and phenyl ring hydroxylated derivatives .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify CYP3A4/2D6 interactions .
Q. How to address contradictory data on its neuropharmacological effects across studies?
Conflicting results (e.g., agonist vs. antagonist activity) may arise from:
- Receptor Subtype Selectivity : Test against receptor isoforms (e.g., 5-HT2A vs. 5-HT2C).
- Assay Conditions : Varying pH or buffer ions (e.g., Mg²+ concentration) alters ligand-receptor kinetics .
Standardize protocols using radioligand binding assays (e.g., [3H]Ketanserin for 5-HT2A) and validate with orthogonal methods (e.g., calcium flux assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
